N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride
Description
This compound is a benzothiazole-derived acetamide featuring a 4-ethyl substituent on the benzo[d]thiazole core, a 3-morpholinopropyl amine group, and a phenylsulfonylacetamide backbone. Its hydrochloride salt enhances solubility for pharmacological applications. The structure integrates multiple pharmacophoric elements: the benzothiazole moiety is associated with kinase inhibition and anticancer activity , the morpholinopropyl group may improve pharmacokinetic properties, and the phenylsulfonylacetamide contributes to electrophilic reactivity and target binding .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-2-19-8-6-11-21-23(19)25-24(32-21)27(13-7-12-26-14-16-31-17-15-26)22(28)18-33(29,30)20-9-4-3-5-10-20;/h3-6,8-11H,2,7,12-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONFBILDRUEEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole ring, followed by the introduction of the ethyl group at the 4-position. The morpholine ring is then attached via a propyl linker, and finally, the phenylsulfonyl group is introduced. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic organic compound that has potential therapeutic applications. It is characterized by a benzo[d]thiazole ring, a morpholine ring, and a phenylsulfonyl group.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole ring, followed by the introduction of the ethyl group at the 4-position. The morpholine ring is then attached via a propyl linker, and finally, the phenylsulfonyl group is introduced. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially affects pathways related to apoptosis and cell survival, making it a candidate for anticancer therapies.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride
- Key Difference : 4-fluoro substituent instead of 4-ethyl.
- Impact : Fluorine’s electronegativity increases polarity and metabolic stability compared to the ethyl group. This may alter binding affinity in hydrophobic enzyme pockets .
- Commercial Availability: Supplied by Swiss Biotechnology Shanghai Ltd., indicating industrial relevance .
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
- Key Differences: 4-chloro substituent on benzothiazole. Phenoxyacetamide instead of phenylsulfonylacetamide.
- Impact: The chloro group enhances lipophilicity, while the phenoxy moiety reduces electrophilicity compared to sulfonyl groups. This likely decreases reactivity with nucleophilic residues in biological targets .
Variations in the Acetamide Backbone
N-(Benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride
- Key Difference: 4-chlorophenoxy group replaces phenylsulfonyl.
- Marketed by 12 global suppliers, suggesting broad applicability in medicinal chemistry .
2-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Key Differences :
- 4-methylbenzothiazole substituent.
- 4-fluorophenylsulfonyl group.
- Impact : Methyl groups enhance steric hindrance, possibly reducing binding flexibility, while fluorinated sulfonyl groups improve metabolic resistance .
Data Table: Structural and Functional Comparison
*Estimated based on molecular formulas.
Research Implications
- Phenylsulfonyl groups offer stronger electron-withdrawing effects than phenoxy, favoring interactions with nucleophilic enzyme residues .
- Commercial availability of analogs (e.g., –7) underscores their utility as lead compounds in drug discovery .
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Morpholinopropyl group : This functional group may enhance solubility and bioavailability.
- Phenylsulfonyl group : This component is often associated with increased potency in biological systems.
The molecular formula is , with a molecular weight of 363.89 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially affects pathways related to apoptosis and cell survival, making it a candidate for anticancer therapies.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide | Contains thiazole and sulfonamide rings | Anticancer activity |
| N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine | Similar thiazole structure | Antimicrobial properties |
| N-(4-(2-methylthiazol)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide | Thiazole derivatives | Anti-inflammatory effects |
Case Studies and Research Findings
- Anticancer Activity : A study conducted on similar thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The MTT assay showed that these compounds could induce apoptosis in tumor cells through caspase activation .
- Anti-inflammatory Effects : Another investigation into related compounds indicated that they could reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .
- Mechanistic Insights : Computational models have been used to predict the interactions between the compound and its biological targets, providing insights into its efficacy against specific diseases .
Pharmacological Applications
Due to its diverse biological activities, this compound may have applications in:
- Cancer Therapy : As a potential anticancer agent targeting specific pathways involved in tumor growth.
- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.
- Antimicrobial Development : As a lead compound for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
